(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide
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Overview
Description
(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide is a complex organic compound characterized by its unique structural features, including a benzodioxin ring, a fluorinated chromenylidene moiety, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 6-fluoro-2,3-dihydro-4H-chromen-4-one in the presence of a suitable base to form the intermediate. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various substituents, such as halogens or sulfonyl groups, into the compound’s structure.
Scientific Research Applications
(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access. Additionally, the compound may interfere with cellular signaling pathways, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-chloro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide: Similar structure but with a chlorine atom instead of fluorine.
(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide lies in its fluorinated chromenylidene moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16FN3O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydrochromen-4-ylidene]amino]thiourea |
InChI |
InChI=1S/C18H16FN3O3S/c19-11-2-4-14-12(8-11)13(21-22-18(20)26)9-16(25-14)10-1-3-15-17(7-10)24-6-5-23-15/h1-4,7-8,16H,5-6,9H2,(H3,20,22,26)/b21-13+ |
InChI Key |
PJMFWFQNKWVXOR-FYJGNVAPSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3C/C(=N\NC(=S)N)/C4=C(O3)C=CC(=C4)F |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=NNC(=S)N)C4=C(O3)C=CC(=C4)F |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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